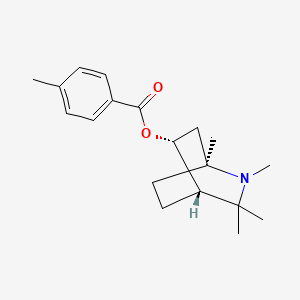
1,2,3,3-Tetramethyl-2-azabicyclo(2.2.2)octan-5-trans-ol p-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,3-Tetramethyl-2-azabicyclo(2.2.2)octan-5-trans-ol p-methylbenzoate is a complex organic compound with a unique bicyclic structure. This compound is known for its potential pharmacological activities, including antiarrhythmic and hypotensive effects .
Preparation Methods
The synthesis of 1,2,3,3-Tetramethyl-2-azabicyclo(2.2.2)octan-5-trans-ol p-methylbenzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-trans-(3-aminopropoxy)-N-benzyl-1,2,3,3-tetramethyl-2-azabicyclo(2.2.2)octane.
Reaction Conditions: The compound is synthesized through a series of nucleophilic attacks and intramolecular cyclizations.
Industrial Production: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,2,3,3-Tetramethyl-2-azabicyclo(2.2.2)octan-5-trans-ol p-methylbenzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,3,3-Tetramethyl-2-azabicyclo(2.2.2)octan-5-trans-ol p-methylbenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,3-Tetramethyl-2-azabicyclo(2.2.2)octan-5-trans-ol p-methylbenzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with ion channels and receptors in the cardiovascular system, leading to its antiarrhythmic and hypotensive effects.
Pathways Involved: The compound modulates the activity of ion channels, affecting the flow of ions across cell membranes and influencing heart rate and blood pressure.
Comparison with Similar Compounds
1,2,3,3-Tetramethyl-2-azabicyclo(2.2.2)octan-5-trans-ol p-methylbenzoate can be compared with other similar compounds:
1-Azabicyclo(2.2.2)octane: This compound shares a similar bicyclic structure but lacks the specific functional groups present in this compound.
1-Azabicyclo(2.2.2)octan-3-one: This compound has a ketone functional group, which differentiates it from the p-methylbenzoate ester.
2,3-Diazabicyclo(2.2.2)octane, 1,2,3,4-tetramethyl-: This compound contains additional nitrogen atoms and methyl groups, making it structurally distinct.
Properties
CAS No. |
75479-61-7 |
|---|---|
Molecular Formula |
C19H27NO2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
[(1S,4S,5R)-1,2,3,3-tetramethyl-2-azabicyclo[2.2.2]octan-5-yl] 4-methylbenzoate |
InChI |
InChI=1S/C19H27NO2/c1-13-6-8-14(9-7-13)17(21)22-16-12-19(4)11-10-15(16)18(2,3)20(19)5/h6-9,15-16H,10-12H2,1-5H3/t15-,16-,19+/m1/s1 |
InChI Key |
PJFNJQYJAJKSRY-MDZRGWNJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@@H]2C[C@@]3(CC[C@H]2C(N3C)(C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2CC3(CCC2C(N3C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


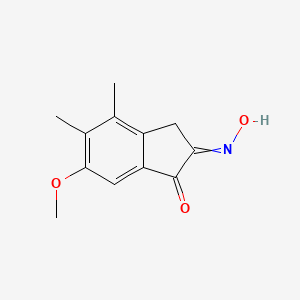
![1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14441166.png)
![tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14441171.png)

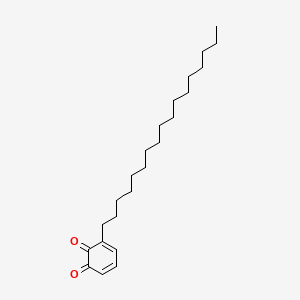
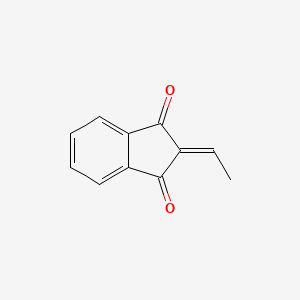

![2-Methyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14441197.png)
![N-[(Benzyloxy)carbonyl]-L-alanyl-N-naphthalen-2-yl-L-prolinamide](/img/structure/B14441205.png)
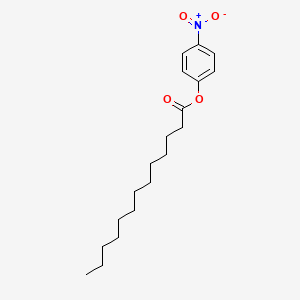
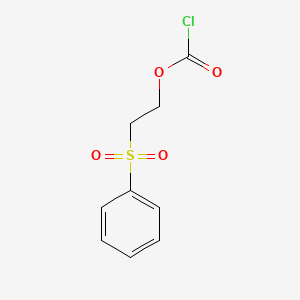
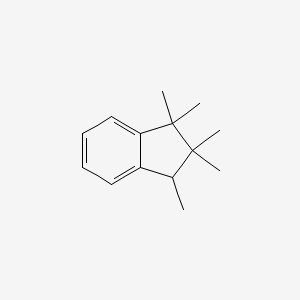
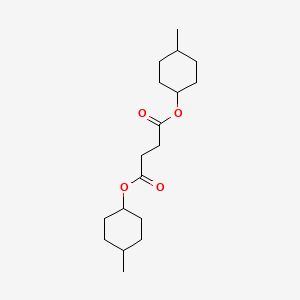
![1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14441238.png)
